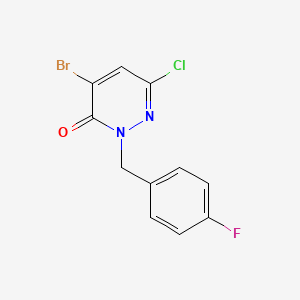![molecular formula C15H21NO3 B13723335 3-[4-(Tetrahydropyran-4-ylmethoxy)-phenoxy]-azetidine](/img/structure/B13723335.png)
3-[4-(Tetrahydropyran-4-ylmethoxy)-phenoxy]-azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Tetrahydropyran-4-ylmethoxy)-phenoxy]-azetidine is a complex organic compound that features a tetrahydropyran ring, a phenoxy group, and an azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Tetrahydropyran-4-ylmethoxy)-phenoxy]-azetidine typically involves multiple steps, starting with the formation of the tetrahydropyran ring. Common strategies for synthesizing tetrahydropyran rings include the use of hydroalkoxylation, cyclization of hydroxyalkenes, and Prins cyclization . The phenoxy group can be introduced through etherification reactions, while the azetidine ring can be formed via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and efficient catalysts to enhance yield and selectivity. The use of renewable biomass as a starting material for the synthesis of tetrahydropyran derivatives has been explored, which could provide an economically competitive and environmentally friendly approach .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Tetrahydropyran-4-ylmethoxy)-phenoxy]-azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydropyran ring can yield hydroxylated derivatives, while substitution reactions on the phenoxy group can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studying enzyme interactions and cellular processes.
Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as drug development for targeting specific diseases.
Mécanisme D'action
The mechanism by which 3-[4-(Tetrahydropyran-4-ylmethoxy)-phenoxy]-azetidine exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, specificity, and the resulting biological effects would be necessary to elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A simpler compound with a six-membered ring containing one oxygen atom.
Phenoxyacetic acid: Contains a phenoxy group attached to an acetic acid moiety.
Azetidine: A four-membered nitrogen-containing ring that serves as a core structure in various bioactive molecules.
Uniqueness
3-[4-(Tetrahydropyran-4-ylmethoxy)-phenoxy]-azetidine is unique due to the combination of its structural elements, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C15H21NO3 |
|---|---|
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
3-[4-(oxan-4-ylmethoxy)phenoxy]azetidine |
InChI |
InChI=1S/C15H21NO3/c1-3-14(19-15-9-16-10-15)4-2-13(1)18-11-12-5-7-17-8-6-12/h1-4,12,15-16H,5-11H2 |
Clé InChI |
SERNTSKNZXBCTB-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1COC2=CC=C(C=C2)OC3CNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,5-dioxopyrrolidin-1-yl) 2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetate](/img/structure/B13723252.png)
![5-[N-(6-Aminoethyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine](/img/structure/B13723263.png)
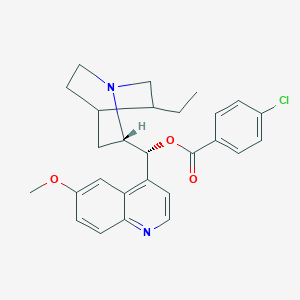
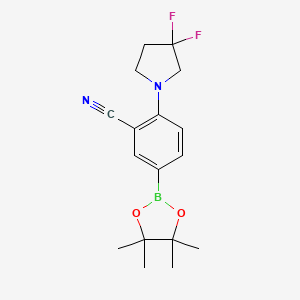
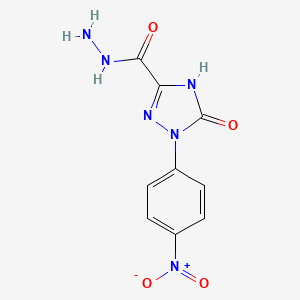

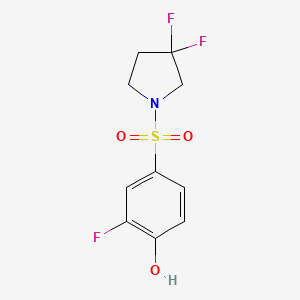
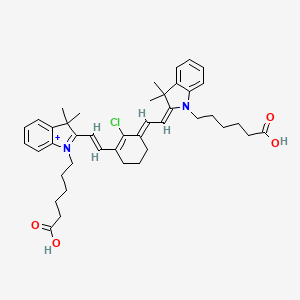
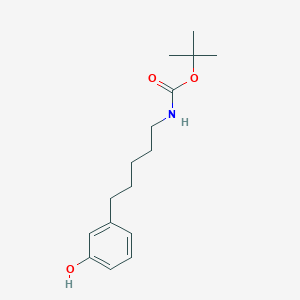
![3-Oxa-1-aza-spiro[4.5]decane-2,8-dione](/img/structure/B13723307.png)
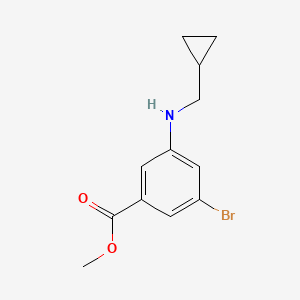
![1-[1-(2,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723310.png)
![2,2-Dimethyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B13723316.png)
